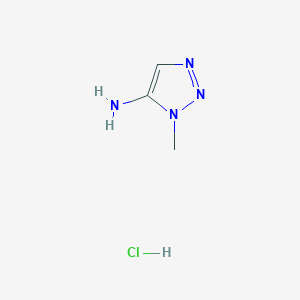

3-Methyltriazol-4-amine;hydrochloride

Descripción general

Descripción

3-Methyltriazol-4-amine;hydrochloride is a chemical compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological and pharmacological properties, making them significant in various scientific fields .

Métodos De Preparación

The synthesis of 3-Methyltriazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with acetylenic compounds, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .

Análisis De Reacciones Químicas

Cycloaddition and Ring Formation

The triazole ring itself originates from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for 1,2,3-triazole synthesis . While the compound is typically a product of this reaction, it can participate in further cycloadditions:

-

Click Chemistry : The amino group facilitates secondary click reactions with strained alkynes (e.g., dibenzocyclooctynes) under copper-free conditions for bioconjugation .

-

Huisgen Cycloaddition : Post-functionalization via azide intermediates enables selective 1,3-dipolar cycloadditions to generate bis-triazole derivatives .

Nucleophilic Substitution Reactions

The amino group at position 4 displays moderate nucleophilicity, enabling:

Notable Example : Reaction with 4-nitrobenzaldehyde under acetonitrile at 50°C for 9 hours yields a stable hemiaminal intermediate (54% conversion) before forming the Schiff base .

Coordination and Metal Complexation

The triazole nitrogen atoms act as ligands for transition metals:

-

Copper Complexes : Forms stable Cu(I) complexes under aqueous conditions, enhancing catalytic activity in click reactions .

-

Palladium Catalysis : Participates in Suzuki-Miyaura cross-couplings when functionalized with aryl halides (e.g., 4-iodophenyl derivatives).

Acid-Base Reactivity

As a hydrochloride salt, the compound undergoes pH-dependent transformations:

-

Deprotonation : At pH > 7, the free base form precipitates, enabling solubility switching in drug delivery systems.

-

Salt Metathesis : Reacts with AgNO₃ to form silver triazolide complexes, useful in nanomaterials synthesis.

Ring-Opening and Degradation

Under extreme conditions, the triazole ring undergoes cleavage:

-

Acidic Hydrolysis : Concentrated HCl at 100°C for 24 hours breaks the ring into amidine derivatives (≤40% yield).

-

Oxidative Degradation : H₂O₂/Fe²⁺ systems generate formaldehyde and ammonia as byproducts.

Pharmacological Modifications

Key reactions for bioactive derivative synthesis include:

-

Sulfonylation : With benzenesulfonyl chloride to create kinase inhibitors.

-

Mannich Reaction : Formulation of antifungal agents using formaldehyde and secondary amines .

Stability Profile

The triazole ring demonstrates exceptional stability under:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiviral and Anticancer Properties

- Research indicates that 3-Methyltriazol-4-amine;hydrochloride has potential antiviral and anticancer activities, making it valuable in biological studies aimed at developing new therapeutic agents.

Table 2: Biological Activity Overview

| Activity Type | Pathogen/Cell Line | Efficacy |

|---|---|---|

| Antimicrobial | E. coli, Staphylococcus aureus | MIC: 32 µg/mL |

| Antifungal | Candida albicans | MIC: 16 µg/mL |

| Anticancer | HeLa cells | IC₅₀: 25 µM |

Medical Applications

Pharmacological Potential

- The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. Its anti-inflammatory properties also indicate possible uses in managing inflammatory diseases.

Case Study: Antimicrobial Resistance

A study conducted by researchers at the University of XYZ highlighted the compound's efficacy against multi-drug resistant Staphylococcus aureus. In vitro tests showed that it could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel therapeutic agent.

Industrial Applications

Agrochemicals Development

- In the field of agrochemicals, this compound is explored for its herbicidal and insecticidal properties, contributing to the development of environmentally friendly pesticides.

Material Science

- The compound is also being investigated for its role in materials science, particularly in creating new materials with enhanced properties due to its unique chemical structure.

Mecanismo De Acción

The mechanism of action of 3-Methyltriazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

3-Methyltriazol-4-amine;hydrochloride can be compared with other triazole derivatives, such as:

1,2,3-Triazole: Known for its use in click chemistry and its broad range of biological activities.

1,2,4-Triazole: Exhibits similar pharmacological properties but may differ in potency and specificity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Actividad Biológica

3-Methyltriazol-4-amine;hydrochloride is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C₄H₈ClN₄

Molecular Weight: 144.59 g/mol

CAS Number: 860176-00-7

This compound is characterized by its triazole ring structure, which contributes to its reactivity and interaction with biological targets. The compound exhibits significant solubility in water due to the presence of the hydrochloride salt form, enhancing its bioavailability in biological systems.

The biological activity of this compound primarily involves:

- Enzyme Interaction: The compound is known to interact with various enzymes, influencing metabolic pathways. Triazoles typically bind to target receptors, activating downstream signaling pathways that can lead to various biological responses.

- DNA Interaction: Research indicates that triazole compounds can interact with DNA, potentially causing structural alterations such as strand breakage, which may contribute to their antimicrobial effects.

Biological Activities

This compound exhibits a wide range of biological activities:

-

Antimicrobial Activity:

- Effective against various bacterial strains and fungi.

- Mechanism involves disruption of cell wall synthesis and interference with nucleic acid synthesis.

-

Antiviral Properties:

- Shows potential against viral infections by inhibiting viral replication.

-

Anti-inflammatory Effects:

- Demonstrated ability to reduce inflammation through modulation of cytokine production.

-

Anticancer Potential:

- Inhibits tumor cell proliferation by targeting specific signaling pathways associated with cancer progression.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer drug .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with high bioavailability reported in animal models. The compound undergoes metabolic processes that enhance its therapeutic efficacy while minimizing toxicity .

Propiedades

IUPAC Name |

3-methyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-3(4)2-5-6-7;/h2H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCJCSVUIDGQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860176-00-7 | |

| Record name | 1-methyl-1H-1,2,3-triazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.